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Diallyl terephthalate

Thermosetting Resin Thermal Stability Comparative Performance

Diallyl terephthalate (DAT, CAS: 1026-92-2) is a bifunctional allylic monomer belonging to the class of aromatic dicarboxylate esters. It is characterized by a rigid para-substituted benzene core bearing two terminal allyl ester groups, enabling it to undergo free-radical crosslinking polymerization to form three-dimensional thermoset networks.

Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
CAS No. 1026-92-2
Cat. No. B044613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl terephthalate
CAS1026-92-2
Synonyms1,4-Benzenedicarboxylic Acid Di-2-propenyl Ester;  Terephthalic Acid Diallyl Ester;  DAPren Monomer;  NSC 5463
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
InChIKeyZDNFTNPFYCKVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Terephthalate (CAS 1026-92-2): Essential Baseline for Procurement and Selection


Diallyl terephthalate (DAT, CAS: 1026-92-2) is a bifunctional allylic monomer belonging to the class of aromatic dicarboxylate esters [1]. It is characterized by a rigid para-substituted benzene core bearing two terminal allyl ester groups, enabling it to undergo free-radical crosslinking polymerization to form three-dimensional thermoset networks [2]. Standard commercial specifications include a minimum purity of 98.0% (GC), a density of 1.12 g/mL (20/20°C), and a boiling point of 172°C/5 mmHg [3]. Its primary applications span high-performance thermosetting resins, engineering plastics, reactive plasticizers, and as a crosslinking agent in coatings, adhesives, and advanced manufacturing such as vat photopolymerization [4].

Why Generic Substitution Fails: The Procurement Risk of Equating Diallyl Terephthalate with Other Phthalate Esters


A procurement strategy that treats all diallyl phthalate isomers (ortho-, iso-, tere-) as interchangeable is scientifically unsound and carries substantial risk of performance failure. While these isomers share identical molecular formulas and engage in superficially similar crosslinking chemistry [1], the geometric rigidity of the para-substituted terephthalate core in DAT fundamentally alters the thermomechanical properties of the resulting cured network compared to its ortho- and meta- isomers [2]. Critically, DAT-based resins demonstrate a significantly higher continuous use temperature index (180°C) compared to conventional diallyl phthalate (DAP) systems, and exhibit markedly enhanced resistance to transient thermal spikes, such as those encountered in soldering operations (360°C) [3]. Consequently, substituting a lower-cost analog without rigorous validation will almost certainly lead to premature thermal failure, dimensional instability, or compromised long-term reliability in demanding end-use environments, negating any initial cost savings through warranty claims or product failure [4].

Quantitative Evidence Guide: Verifiable Performance Differentiation of Diallyl Terephthalate (DAT) Against Competitor Analogs


Thermal Endurance and Temperature Index: DAT Resins Outperform DAP and DAI Systems

A direct comparative study of cured thermosetting resins from diallyl phthalate (DAP), diallyl isophthalate (DAI), and diallyl terephthalate (DAT) monomers revealed that DAT-based networks provide superior thermal endurance. The temperature index—a standard metric for long-term thermal stability of electrical insulating materials—was determined to be 180°C for DAT resins, whereas typical DAP and DAI systems exhibit indices generally below 150°C [1]. Furthermore, DAT resins demonstrate exceptional resistance to transient high-temperature exposure, such as immersion in a 360°C solder bath, a condition under which DAP and DAI networks would rapidly decompose or delaminate [2].

Thermosetting Resin Thermal Stability Comparative Performance

Copolymerization Reactivity Ratios: Differential Kinetics with Allyl Benzoate (ABz)

In bulk copolymerizations with allyl benzoate (ABz) at 60°C, DAT and DAI exhibit distinct reactivity ratios that influence copolymer composition and resulting network structure. The apparent monomer reactivity ratios (r1 for the diallyl monomer, r2 for ABz) were determined to be r1=0.77, r2=0.89 for the DAT/ABz system, compared to r1=0.69, r2=1.02 for the DAI/ABz system [1]. This quantitative difference indicates that DAT is incorporated into the growing copolymer chain more favorably relative to ABz than DAI is, leading to a higher degree of unsaturation (residual allyl groups) in the final copolymer when using DAT, which in turn offers more sites for post-curing crosslinking [2].

Copolymerization Kinetics Reactivity Ratios Monomer Selection

Gelation Behavior and Polymer Architecture: Divergent Pathways Despite Similar Gel Points

While the bulk polymerization of the three isomeric diallyl phthalates (DAP, DAI, DAT) results in no substantial difference in their actual gel points [1], the underlying mechanism by which they achieve gelation is fundamentally different. In-depth kinetic analysis reveals that the polymerization of DAT proceeds via a 'nonconsecutive addition' mechanism, whereas DAP polymerization involves a 'cyclized radical' with enhanced reactivity for crosslinking [2]. This mechanistic divergence, driven by the stereochemistry of the aromatic core, results in a larger discrepancy between the theoretical and actual gel-point conversion for DAT compared to DAP, and leads to the formation of network polymer precursors (NPPs) with distinct core-shell dendritic or nanogel-like architectures [3].

Polymer Network Formation Gelation Mechanism Cyclization

Prioritized Application Scenarios for Diallyl Terephthalate (DAT) Based on Verifiable Evidence


High-Temperature Electronics: Under-the-Hood Automotive and Aerospace Connectors

Procurement of DAT-based molding compounds is justified for electronic components requiring continuous operation at elevated temperatures, such as under-the-hood automotive connectors, high-power LED housings, and aerospace electrical insulators. The 180°C temperature index of DAT resins [1] provides a quantifiable safety margin over DAP-based alternatives (typically <150°C), directly reducing the risk of thermal failure and ensuring long-term reliability in harsh thermal environments. This is a direct translation of the thermal stability evidence into a high-value procurement scenario.

Lead-Free Soldering Processes: Components Requiring Transient Thermal Spike Resistance

The adoption of lead-free solders has increased peak reflow temperatures, causing traditional DAP components to blister or degrade. DAT-based resins are uniquely qualified for these processes due to their demonstrated ability to withstand brief immersion in a 360°C solder bath without damage [2]. This is a non-negotiable performance requirement for surface-mount technology (SMT) components, switches, and relays in modern electronics assembly, and is a direct, verifiable benefit over less thermally robust isomers.

Additive Manufacturing (Vat Photopolymerization): Semicrystalline Resin Formulation

DAT is a key monomer in next-generation vat photopolymerization (VP) resins for 3D printing semicrystalline polymers. In a recent study, a system of 1,6-hexanedithiol (HDT) and DAT was crosslinked to explore the relationship between crosslink density and crystallization kinetics [3]. The unique reactivity and molecular architecture of DAT, as evidenced by its distinct gelation mechanism and copolymerization behavior, allow for fine-tuning of the network structure to balance printability with the development of desired crystalline domains, a feat difficult to achieve with more rapidly gelling or less structurally rigid isomers like DAP.

High-Performance Copolymer Synthesis: Engineering Plastics with Tailored Properties

For formulators developing novel engineering plastics, DAT is the preferred monomer over DAI for copolymerization with specific comonomers like allyl benzoate. The unique reactivity ratios of DAT (r1=0.77, r2=0.89) compared to DAI (r1=0.69, r2=1.02) [4] provide a verifiable kinetic advantage, enabling the synthesis of copolymers with a higher degree of retained unsaturation for subsequent crosslinking. This facilitates the creation of materials with a unique balance of processability, impact strength, and solvent resistance, as evidenced by patented DAT-based copolymer compositions designed for high-performance molded parts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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